![molecular formula C12H23NO B6089209 (1-cycloheptyl-2-pyrrolidinyl)methanol](/img/structure/B6089209.png)
(1-cycloheptyl-2-pyrrolidinyl)methanol
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Overview
Description
(1-cycloheptyl-2-pyrrolidinyl)methanol, commonly known as CHPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CHPM is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities.
Mechanism of Action
The mechanism of action of CHPM is not fully understood, but it is believed to act on the cholinergic system in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. CHPM also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CHPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. CHPM also has antioxidant properties, which may protect against oxidative stress and neurodegeneration. Additionally, CHPM has been shown to reduce inflammation and increase neurotrophic factors, which may promote neurogenesis and neuroplasticity.
Advantages and Limitations for Lab Experiments
The advantages of using CHPM in lab experiments include its high purity, stability, and well-defined chemical structure. CHPM is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using CHPM is that it is a chiral molecule, which means that its enantiomers may have different biological activities. Therefore, it is important to use pure enantiomers of CHPM in lab experiments to avoid any potential confounding effects.
Future Directions
There are several future directions for the study of CHPM. One area of research is to further elucidate its mechanism of action and how it interacts with the cholinergic system in the brain. Another area of research is to investigate its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the development of new synthetic methods for CHPM and its enantiomers may lead to the discovery of more potent and selective compounds for scientific research and potential therapeutic use.
Conclusion:
In conclusion, (1-cycloheptyl-2-pyrrolidinyl)methanol is a promising compound for scientific research due to its potential therapeutic properties in various neurological disorders. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for scientific research applications. CHPM has been shown to have neuroprotective effects, improve cognitive function, and enhance memory in animal models. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of CHPM involves the reaction of cycloheptanone with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is a racemic mixture of (1-cycloheptyl-2-pyrrolidinyl)methanol, which can be separated into its enantiomers by chiral chromatography. The synthesis of CHPM has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
CHPM has been studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and enhance memory in animal models. CHPM has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(1-cycloheptylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-8-5-9-13(12)11-6-3-1-2-4-7-11/h11-12,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALHSMSCFBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cycloheptylpyrrolidin-2-yl)methanol |
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